5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde is a complex organic compound classified within the categories of benzaldehydes and chromen-2-ones. It possesses significant interest in scientific research due to its unique structural features, including a methoxy group, a methyl group, and a chromen-4-yl moiety. This compound is recognized for its potential biological and chemical properties, which are of great relevance in various fields such as medicinal chemistry and organic synthesis.
This compound can be sourced from several chemical suppliers and databases, with a notable presence in research-oriented platforms. Its Chemical Abstracts Service (CAS) number is 67652-27-1, which facilitates its identification in scientific literature and commercial databases.
The compound is classified as:
The synthesis of 5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde typically involves multi-step organic reactions. A common method includes the condensation reaction between 5-methoxy-2-hydroxybenzaldehyde and 6-methyl-4-chromenone under acidic conditions.
The molecular structure of 5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | C18H14O4 |
Molecular Weight | 294.3 g/mol |
IUPAC Name | 5-Methoxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzaldehyde |
InChI Key | KEGYLZCPOQFFBJ-UHFFFAOYSA-N |
Canonical SMILES | COCC1=CC(=C(C=C1)C2=CC(=O)OC3=CC=CC=C32)C=O |
The structure showcases the arrangement of functional groups that contribute to its chemical reactivity and biological activity.
5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde can undergo various chemical transformations:
These reactions are typically facilitated by specific reagents and conditions that favor the desired transformation, often involving catalysts or specific solvents to optimize yields.
The mechanism of action for 5-Methoxy-2-(6-methyl-2-oxo-2H-benzopyran-4-yl)benzaldehyde involves interactions with various molecular targets:
The physical properties of this compound include:
Property | Data |
---|---|
Appearance | Typically a solid crystalline form |
Solubility | Soluble in organic solvents like ethanol |
Key chemical properties include:
5-Methoxy-2-(6-methyl-2-oxo-2H-benzopyran-4-yl)benzaldehyde has diverse applications in scientific research:
This compound's unique structure and properties make it a valuable subject for ongoing research across multiple scientific disciplines.
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5